Digalacturonic acid

Enzymology Pectinase Substrate Specificity

Researchers characterizing pectin-degrading enzymes face inconsistent data when substituting polymeric or monomeric galacturonic acid for digalacturonic acid. This defined DP2 substrate solves that. • Enables unambiguous endo-/exo-polygalacturonase differentiation-resistant to exo-PGases that cleave longer chains • Produces 14-fold lower colorimetric signal vs. monomer; essential DP2-specific reference standard for accurate quantification • Validated co-crystallization ligand: achieved 1.32 Å resolution proteinase K complex structure Supplied ≥85% HPLC, white to off-white powder. Bulk quantities available.

Molecular Formula C12H18O13
Molecular Weight 370.26 g/mol
CAS No. 5894-59-7
Cat. No. B044643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDigalacturonic acid
CAS5894-59-7
Synonymsdigalacturonate
digalacturonic acid
digalacturonic acid, (D,alpha-D)-isomer
O-(alpha-D-galactopyranosyluronic acid)-(1-4)-alpha-D-galactopyranuronic acid
sodium digalacturonate
Molecular FormulaC12H18O13
Molecular Weight370.26 g/mol
Structural Identifiers
SMILESC(=O)C(C(C(C(C(=O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O
InChIInChI=1S/C12H18O13/c13-1-2(14)3(15)8(7(19)10(20)21)24-12-6(18)4(16)5(17)9(25-12)11(22)23/h1-9,12,14-19H,(H,20,21)(H,22,23)/t2-,3+,4-,5+,6+,7-,8+,9-,12-/m0/s1
InChIKeySYBQLSSECRIKMJ-GYIVVZTQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Digalacturonic Acid for Pectinase Research and Crystallography


Digalacturonic acid (α-D-GalA-(1→4)-D-GalA) is a dimeric uronic acid, specifically a disaccharide composed of two galacturonic acid residues linked via an α-(1→4) glycosidic bond [1]. It is a naturally occurring metabolite derived from the catabolism of pectin or pectic acid . With a defined molecular weight of 370.26 g/mol and the molecular formula C12H18O13, it is commercially available as a white to off-white powder with purities typically ≥85% as determined by HPLC . Its primary research utility lies in its role as a well-defined substrate and tool for characterizing the activity and specificity of pectin-degrading enzymes, particularly endo- and exo-polygalacturonases, and for facilitating the co-crystallization of enzymes like proteinase K for structural biology studies [2].

Substitution Risks for Digalacturonic Acid


Substituting digalacturonic acid with its monomer (monogalacturonic acid) or polymer (polygalacturonic acid) introduces significant and quantifiable variability in experimental outcomes. These compounds are not functionally interchangeable due to distinct behaviors in enzymatic and analytical assays. Digalacturonic acid exhibits a unique profile of susceptibility and resistance to different enzyme classes compared to its longer-chain counterparts; for instance, it is completely resistant to hydrolysis by certain exo-polygalacturonases that readily cleave tri- and polygalacturonic acids [1]. Furthermore, its response in common colorimetric detection methods differs dramatically, producing only a fraction of the signal generated by monogalacturonic acid [2]. In signal transduction research, its specific bioactivity is orders of magnitude different from that of the polymeric mixture [3]. Therefore, using an undefined polymer mixture or a monomeric standard will compromise assay specificity, yield inaccurate quantitative data, and lead to erroneous conclusions regarding enzyme kinetics, substrate specificity, or biological activity.

Digalacturonic Acid vs. Oligogalacturonide Analogs


Enzymatic Hydrolysis: Polygalacturonic vs. Digalacturonic Acid

Digalacturonic acid is a poor substrate for many polygalacturonases compared to the polymer. A study comparing the action of tomato and avocado polygalacturonase on oligouronic acids demonstrated that the rate of hydrolysis of digalacturonic acid is 'much lower' than that of polygalacturonic acid [1]. This difference in relative hydrolysis rates is a critical parameter for enzyme characterization and for distinguishing endo- from exo-acting enzymes .

Enzymology Pectinase Substrate Specificity

Colorimetric Response: Monogalacturonic vs. Digalacturonic Acid

In a study on yeast polygalacturonase end-products, the colorimetric response of digalacturonic acid was directly compared to that of monogalacturonic acid. Using a 50 μg sample, digalacturonic acid produced only 7% of the color generated by an equivalent mass of monogalacturonic acid [1]. This stark difference highlights the critical need for compound-specific standards in quantitative assays, as the use of a monomeric standard would lead to a gross overestimation of digalacturonic acid concentration.

Analytical Chemistry Colorimetry Quantification

α-Glucosidase Inhibition: Di- vs. Trigalacturonic Acid

Digalacturonic acid (GalA2) and trigalacturonic acid (GalA3) exhibit differential inhibitory potency against α-glucosidase. An integrated experimental and simulation study determined their inhibition constants (Ki). Digalacturonic acid was found to be a far more potent competitive inhibitor, with a Ki of 0.0589 mmol/L, which is approximately 11-fold lower (indicating higher affinity) than the Ki of 0.6732 mmol/L observed for trigalacturonic acid [1]. This difference in potency is linked to the distinct binding interactions of the different chain lengths within the enzyme's active site.

Enzyme Inhibition α-Glucosidase Diabetes Research

Enzymatic Production Yield: Digalacturonic vs. Trigalacturonic Acid

When using Endopolygalacturonase M2 to produce oligogalacturonides from polygalacturonic acid, the product profile is highly dependent on enzyme specificity and reaction time. After a 2-hour reaction, the yield of digalacturonic acid was 18% (wt), whereas the yield of trigalacturonic acid was substantially higher at 58% (wt) [1]. This data demonstrates that for this enzyme system, trigalacturonic acid is the predominant product, while digalacturonic acid is a significant but secondary component. This contrasts with other enzymes where digalacturonic acid may be a primary end-product.

Biocatalysis Oligosaccharide Production Process Optimization

Conformational Stability: Digalacturonic Acid vs. Sodium Salt

The solution-phase conformation of digalacturonic acid is distinct from that of its sodium salt. A combined NMR and molecular mechanics study revealed that the lowest energy conformer of digalacturonic acid in a vacuum is stabilized upon solvation. In contrast, for sodium digalacturonate, the presence of solvent induces a conformational change rather than simply stabilizing the vacuum conformer [1]. This differential solvation behavior is critical for understanding its interactions in biological systems and for designing crystallization experiments.

Structural Biology Conformational Analysis NMR Spectroscopy

Exo-Polygalacturonase Primary Product

A specific exo-polygalacturonase from Erwinia aroideae, designated digalacturonopolygalacturonase, uniquely releases digalacturonic acid as the primary product from the non-reducing ends of pectic acid and oligogalacturonides [1]. This enzyme exhibits a stark chain-length dependency in its activity: while it efficiently degrades polygalacturonides and oligomers with a chain length of ≥4 units, it degrades trigalacturonic acid at a 'far lower rate,' and digalacturonic acid is completely 'resistant to the enzyme action' [1]. This contrasts with other exo-polygalacturonases that release monogalacturonic acid.

Enzymology Exo-Polygalacturonase Substrate Specificity

Digalacturonic Acid Applications


Polygalacturonase Specificity Characterization

Digalacturonic acid is an essential tool for distinguishing between endo- and exo-polygalacturonases and for characterizing their substrate specificities. As demonstrated, some enzymes, like a specific exo-polygalacturonase from Erwinia aroideae, produce digalacturonic acid as their primary end-product and cannot hydrolyze it further [1]. In contrast, other enzyme preparations show a dramatically lower hydrolysis rate for digalacturonic acid compared to polygalacturonic acid [2]. Researchers can leverage these differential activities to profile novel pectinases, determine their mode of action, and understand their role in plant pathogenesis or biomass degradation.

Oligogalacturonide Quantification

In analytical workflows involving colorimetric or chromatographic detection, digalacturonic acid must be used as a specific standard for accurate quantification. The 14-fold difference in colorimetric response between digalacturonic acid and monogalacturonic acid [3] demonstrates that using a monomer standard will lead to severe quantitative errors. For HPLC and HPAEC-PAD methods used in pectin structural analysis and enzymatic fingerprinting, a high-purity digalacturonic acid standard (e.g., ≥85% HPLC) is required to correctly identify and quantify the DP2 peak in complex oligosaccharide mixtures [4].

Enzyme Co-Crystallization for Structural Biology

Digalacturonic acid has proven utility as a co-crystallization agent for enzymes, enabling high-resolution structural studies. A notable example is its use in obtaining a 1.32 Å resolution crystal structure of a proteinase K-digalacturonic acid complex [5]. This application is supported by a defined conformational behavior in solution that differs from its sodium salt [6], which can influence binding interactions. This makes digalacturonic acid a valuable ligand for exploring the molecular basis of carbohydrate-protein recognition, particularly for pectin-degrading enzymes and transporters.

α-Glucosidase Inhibition for Antidiabetic Discovery

Digalacturonic acid serves as a potent and well-defined lead compound for studying α-glucosidase inhibition, a key target for managing postprandial hyperglycemia. Its inhibition constant (Ki) of 0.0589 mmol/L represents an 11.4-fold higher potency compared to trigalacturonic acid [7]. This quantitative difference highlights the importance of the specific disaccharide structure (DP2) for binding and inhibition. Researchers investigating pectin-derived bioactives should use digalacturonic acid as a benchmark compound to accurately assess and compare the inhibitory potency of more complex oligosaccharide mixtures or derivatives.

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